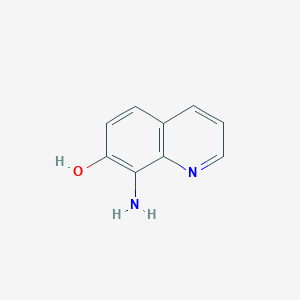

8-Aminoquinolin-7-ol

Description

Evolution of Quinoline (B57606) Chemistry and its Significance in Contemporary Research

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. rsc.orgwikipedia.orgiipseries.org Initially recognized for its association with quinine (B1679958), an antimalarial alkaloid, the quinoline scaffold quickly became a focal point for synthetic and medicinal chemists. numberanalytics.com Over the decades, the development of synthetic methodologies like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses has enabled the creation of a vast library of quinoline derivatives with diverse functionalities. rsc.orgiipseries.orgscispace.com

The significance of quinoline in contemporary research is underscored by its presence in numerous approved drugs, showcasing a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comacgpubs.org Beyond pharmaceuticals, quinoline derivatives are integral to the development of fluorescent chemosensors, organic light-emitting diodes (OLEDs), and catalysts. scispace.comrroij.comresearchgate.net The ongoing exploration of quinoline chemistry is fueled by the need for novel therapeutic agents to combat drug resistance and the demand for advanced materials with tailored properties. mdpi.comnih.gov

Distinction and Interrelationships of Amino- and Hydroxy-Substituted Quinoline Derivatives

The introduction of amino (-NH2) and hydroxyl (-OH) groups onto the quinoline core profoundly influences its chemical and physical properties. These substituents are electron-donating, which alters the electron density of the heterocyclic ring system and impacts its reactivity and biological interactions.

8-Hydroxyquinoline (B1678124) is a well-studied derivative known for its potent chelating ability, forming stable complexes with a variety of metal ions. scispace.comrroij.com This property is central to its use as an analytical reagent and its diverse biological activities, which include antimicrobial, antifungal, and neuroprotective effects. scispace.comrroij.commdpi.com The hydroxyl group can be acetylated or sulfonated to modify the molecule's solubility. vulcanchem.com

8-Aminoquinoline (B160924) and its derivatives are also prominent in medicinal chemistry, with primaquine (B1584692) being a notable example used in antimalarial therapy. wikipedia.orgtaylorandfrancis.com The amino group can serve as a directing group in organic synthesis and is amenable to the formation of amides. wikipedia.org The presence of the amino group can influence the compound's fluorescence, with 8-aminoquinoline fluorescing in low dielectric media. sigmaaldrich.com

Academic Research Trajectories and Unique Considerations for 8-Aminoquinolin-7-ol

Research on this compound is multifaceted, exploring its potential in several key areas. A significant trajectory is its application as a chelating agent. The vicinal amino and hydroxyl groups are positioned to form stable complexes with metal ions, a property that is being investigated for applications in areas such as the treatment of metal overload conditions.

Furthermore, derivatives of this compound are being explored for their potential therapeutic properties. Research has indicated that derivatives can exhibit neuroprotective, antimicrobial, and anticancer activities. For instance, some derivatives have shown the ability to protect neurons from oxidative stress and induce apoptosis in cancer cells.

The synthesis of this compound and its derivatives is another active area of research. Synthetic strategies often involve the functionalization of a pre-existing quinoline core. One approach is the hydroxylation of 8-aminoquinoline at the 7-position. Another method involves the amination of 7-chloro-8-hydroxyquinoline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| Polar Surface Area | 59.1 Ų | nih.gov |

Fundamental Research Challenges and Prospects for this compound

Despite the promising research trajectories, several fundamental challenges remain in the study of this compound. A primary challenge lies in its synthesis. Developing high-yield, regioselective, and scalable synthetic routes is crucial for its widespread investigation and potential application. Current methods can suffer from low yields or require harsh reaction conditions.

A comprehensive understanding of its physicochemical properties, such as solubility and stability under various conditions, is still needed to optimize its use in different applications. Furthermore, while preliminary studies on its biological activities are encouraging, more in-depth mechanistic studies are required to elucidate its mode of action and identify specific biological targets.

The future prospects for this compound are promising. Its unique structure suggests potential as a versatile building block for the synthesis of more complex molecules with tailored properties. Further exploration of its coordination chemistry could lead to the development of novel catalysts or materials with interesting photophysical properties. In the realm of medicinal chemistry, the design and synthesis of new derivatives based on the this compound scaffold could yield potent and selective therapeutic agents. Continued interdisciplinary research will be key to unlocking the full potential of this intriguing quinoline derivative.

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDGGSJNCLLCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315243 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331442-95-6 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331442-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Elaborate Chemical Transformations of 8 Aminoquinolin 7 Ol and Its Analogs

De Novo Synthesis Strategies for the Quinoline (B57606) Core with Specific Functionalities

The construction of the quinoline ring system from acyclic precursors, known as de novo synthesis, allows for the precise installation of functional groups at desired positions.

While a direct, single-pot de novo synthesis for 8-Aminoquinolin-7-ol is not prominently documented, established methodologies for quinoline synthesis can be adapted. Classical methods such as the Skraup-Doebner-Miller reaction, which involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, provide a foundational approach. nih.gov For this compound, a plausible route would involve starting with a highly functionalized aniline, such as 2-amino-3-methoxyaniline, and reacting it with glycerol, sulfuric acid, and an oxidizing agent. Subsequent demethylation of the resulting 8-amino-7-methoxyquinoline would yield the target compound.

Another versatile approach involves the cyclocondensation of 2-nitroaniline (B44862) derivatives with compounds like Meldrum's acid and trimethyl orthoformate. nih.gov Following the formation of the quinoline core, the nitro group can be reduced to an amine, as demonstrated by the reduction of various nitroquinolines to their corresponding aminoquinolines using stannous chloride under mild conditions. nih.gov

Synthetic pathways can also proceed via quinolinedione intermediates. For instance, 8-hydroxyquinoline (B1678124) can be converted to 5,8-quinolinedione (B78156) or 6,7-dihalo-5,8-quinolinediones. mdpi.com These intermediates are amenable to nucleophilic substitution reactions with amines and other nucleophiles, which can be a strategic route to introduce an amino group adjacent to a hydroxyl function, although controlling the regioselectivity can be challenging. mdpi.com

The development of chiral quinoline derivatives is crucial for applications in asymmetric catalysis and pharmacology. Stereoselective syntheses for analogs of this compound have been developed, often focusing on creating chiral centers in side chains or within a saturated portion of the ring system.

Patented processes describe novel stereoselective methods for preparing R- and S-enantiomers of 8-hydroxyquinoline derivatives. google.comgoogle.com These methods achieve stereoselectivity by reacting an 8-hydroxyquinoline derivative with an amine and an oxo-compound in the presence of a chiral catalyst, such as quinidine (B1679956) for the R-enantiomer and quinine (B1679958) for the S-enantiomer. google.comgoogle.com This approach could be adapted to create chiral side chains at the amino group of this compound.

For creating chirality within the quinoline backbone itself, methods involving saturated analogs are informative. An optimized protocol for the synthesis of enantiopure chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone has been reported. mdpi.comresearchgate.net The key step in this synthesis is the dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, utilizing a lipase (B570770) from Candida antarctica. mdpi.com This enzymatic approach overcomes the limitations of traditional resolution methods, which often suffer from low yields and insufficient optical purity. mdpi.com

Regioselective Functionalization and Derivatization of the Quinoline Skeleton

Post-synthesis modification of the quinoline ring is a powerful strategy for generating molecular diversity. The inherent reactivity of the quinoline system, influenced by its existing substituents, can be harnessed for selective functionalization.

Direct C-H activation is an atom- and step-economical strategy for modifying the quinoline scaffold. nih.gov The regioselectivity of these reactions is often controlled by directing groups. The 8-amino group in this compound can act as a powerful directing group for functionalization at other positions. For instance, the 8-aminoquinoline (B160924) moiety is widely used as a bidentate directing group to facilitate C-H activation. researchgate.net

Transition metal catalysis is central to many C-H functionalization strategies. nih.gov Rhodium-catalyzed C-H activation of quinoline, for example, preferentially activates the heteroring over the carbocyclic ring. nih.gov For many quinoline derivatives, the use of a quinoline N-oxide is a common strategy to direct functionalization to the C2 and C8 positions. rsc.orgresearchgate.net While the 7-ol and 8-amino groups are already present, understanding these principles allows for predicting reactivity at other sites. For instance, metal-free protocols have been developed for the remote C5–H halogenation of a broad range of 8-substituted quinolines, showcasing that functionalization is possible on the benzene (B151609) ring portion of the molecule. researchgate.netrsc.orgrsc.org

Table 1: Examples of Regioselective C-H Functionalization on the Quinoline Core

| Reaction Type | Catalyst/Reagent | Directing Group | Position(s) Functionalized | Reference |

| Alkenylation | FeSO₄ | N-oxide | C2 | rsc.org |

| Amidation | Cu(CH₃CN)₄PF₆ | N-oxide | C2 | rsc.org |

| Allylation | Rhodium Catalyst | N-oxide | C8 | rsc.org |

| Arylation | Pd(OAc)₂ | N-oxide | C2 | nih.gov |

| Halogenation | Trihaloisocyanuric acid | 8-Amide/Amine | C5, C7 | rsc.orgrsc.org |

| Nitration | Fe(NO₃)₃·9H₂O | 8-Amide | C5 | nih.gov |

Transition metal-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon bonds on the quinoline nucleus. nih.gov These reactions typically require a haloquinoline or a related derivative as one of the coupling partners.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method. For example, 2-chloroquinolines can be effectively coupled with various arylboronic acids to produce 2-arylquinolines. rhhz.net Similarly, Negishi and Kumada-type couplings are also employed for functionalizing pyridine (B92270) and quinoline scaffolds. researchgate.net

More advanced methods bypass the need for pre-functionalized quinolines. Nickel(0)-catalyzed reactions can facilitate C-C bond formation between aryl boronic acids and N-acyliminium ions derived from quinolines, proceeding under mild conditions and tolerating various functional groups. rsc.orgucla.edu This approach allows for the direct use of substituted quinolines in a one-pot protocol. ucla.edu For a molecule like this compound, a common strategy would be to first introduce a halogen at a specific position (e.g., via methods in 2.2.3) and then use that halide as a handle for a subsequent cross-coupling reaction to introduce diverse aryl or alkyl substituents.

The introduction of nitro and halo groups onto the quinoline ring provides valuable intermediates for further chemical diversification. These groups can be replaced via nucleophilic substitution or serve as handles for cross-coupling reactions.

Nitration: The nitration of aromatic rings is a classic electrophilic aromatic substitution. masterorganicchemistry.com For quinoline derivatives, the regioselectivity is highly dependent on the reaction conditions and the existing substituents. An efficient and regioselective remote C5-H nitration of 8-aminoquinoline amides has been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both the promoter and the nitro source. nih.gov Interestingly, by changing the catalyst to copper(II) chloride dihydrate (CuCl₂·2H₂O), the reaction can be directed to produce 5,7-dinitro-8-aminoquinoline amides. nih.gov

Halogenation: Halogenated quinolines are versatile precursors in organic synthesis. A general, metal-free method for the regioselective remote C5–H halogenation of 8-substituted quinolines has been established. rsc.orgrsc.org This reaction uses trihaloisocyanuric acids as an atom-efficient halogen source and proceeds under mild, open-air conditions with excellent functional group tolerance. researchgate.netrsc.org This method is effective for chlorination, bromination, and iodination, providing exclusively the C5-halogenated product in most cases. researchgate.net These halogenated derivatives are then primed for further diversification, for example, through the cross-coupling reactions described previously.

Table 2: Selected Halogenation and Nitration Reactions of 8-Substituted Quinolines

| Substrate | Reagent(s) | Product(s) | Yield | Reference |

| N-(quinolin-8-yl)pivalamide | Fe(NO₃)₃·9H₂O | 5-nitro-N-(quinolin-8-yl)pivalamide | 92% | nih.gov |

| N-(quinolin-8-yl)pivalamide | CuCl₂·2H₂O, Fe(NO₃)₃·9H₂O | 5,7-dinitro-N-(quinolin-8-yl)pivalamide | 83% | nih.gov |

| N-(quinolin-8-yl)acetamide | TCCA (Trichloroisocyanuric acid) | N-(5-chloroquinolin-8-yl)acetamide | 99% | rsc.org |

| N-(quinolin-8-yl)acetamide | TBCA (Tribromoisocyanuric acid) | N-(5-bromoquinolin-8-yl)acetamide | 98% | rsc.org |

| N-benzylquinolin-8-amine | TCCA | N-benzyl-5-chloroquinolin-8-amine | 94% | researchgate.net |

| 8-methoxyquinoline | TCCA | 5-chloro-8-methoxyquinoline | 71% | researchgate.net |

Amidation and Esterification Pathways for Amino and Hydroxyl Groups

The presence of both amino and hydroxyl groups in this compound and its analogs allows for the selective formation of amides and esters, which are crucial for developing new derivatives with tailored properties.

Amidation: The amino group of 8-aminoquinoline can be readily acylated to form amides. A common method involves the reaction of the aminoquinoline with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, acyl chlorides can be reacted with 8-aminoquinoline in the presence of a base like triethylamine (B128534) to yield the corresponding amide. mdpi.com For instance, 8-aminoquinoline amides of triterpenoic acids, such as oleanolic and ursolic acid, have been synthesized by first converting the acid to its acyl chloride followed by reaction with 8-aminoquinoline. mdpi.com This approach is valuable for creating hybrid molecules that combine the properties of both parent structures. mdpi.com

Esterification: The hydroxyl group of 8-hydroxyquinoline derivatives can be esterified using various methods. One approach involves the direct reaction with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of DMAP. rsc.org Interestingly, the chemoselectivity of acylation can be controlled. For 2-amino-8-quinolinol, reaction with various carboxylic acids using EDCI and DMAP preferentially yields C8-esters. rsc.org However, when N-heteroaromatic acids are used under the same conditions, acylation occurs at the C2-amino group instead. rsc.org Another strategy for esterification involves the use of dimethyl sulfate, which can mediate the conversion of amides to esters. researchgate.net Furthermore, a copper(II)-catalyzed C(sp2)–O cross-coupling reaction has been developed for the remote esterification of 8-aminoquinoline amides at the C5 position, providing a route to functionalized 5-hydroxyquinoline (B119867) derivatives. rsc.org

The following table summarizes reaction conditions for amidation and esterification of amino- and hydroxy-quinolines:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Carboxylic acid, DCC, DMAP, DCM/DMF | Amide | nih.gov |

| Amidation | Acyl chloride, triethylamine, DMAP, DCM | Amide | mdpi.com |

| Esterification | Carboxylic acid, EDCI, DMAP | Ester | rsc.org |

| Esterification | Dimethyl sulfate | Ester | researchgate.net |

| Remote Esterification | Copper(II) catalyst | Ester | rsc.org |

Synthesis of Bioconjugates and Supramolecular Precursors

The functional groups of this compound serve as handles for the construction of more complex molecular systems, including bioconjugates and supramolecular assemblies.

Glycoconjugation, the process of attaching carbohydrate moieties to other molecules, is a powerful strategy to enhance the biological selectivity and pharmacokinetic properties of quinoline derivatives. mdpi.comresearchgate.net A prominent method for achieving this is the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.combiosynth.com This reaction allows for the efficient and specific connection of a molecule containing a propargyl group with one containing an azide (B81097) group, forming a stable 1,2,3-triazole linker. mdpi.combiosynth.com

To synthesize glycoconjugates of 8-aminoquinoline, either the quinoline scaffold or the sugar moiety must be functionalized with an azide or an alkyne. For example, an 8-aminoquinoline derivative can be modified with a propargyl group, and a sugar molecule can be derivatized with an azide. The subsequent CuAAC reaction links the two components. mdpi.com This strategy has been employed to create libraries of glycoconjugates with varying sugar units and linker orientations to explore their biological activities. mdpi.comresearchgate.net

Beyond click chemistry, other linkage strategies can also be employed. For instance, O-glycosidic bonds can be formed to connect the sugar and the quinoline aglycone. researchgate.net The choice of linkage can influence the biological activity and bioavailability of the resulting glycoconjugate. researchgate.net

The synthesis of hybrid molecules that combine the 8-aminoquinoline scaffold with other pharmacologically active molecules, such as melatonin (B1676174), has emerged as a promising strategy in drug design. researchgate.netresearchgate.netamegroups.cn These multi-target-directed ligands aim to achieve synergistic effects by interacting with multiple biological targets. researchgate.netresearchgate.netamegroups.cn

The synthesis of 8-aminoquinoline-melatonin hybrids typically involves creating a linker between the two moieties. researchgate.net For example, a series of hybrids were synthesized by connecting 8-aminoquinoline to melatonin through different linker lengths and functionalities. researchgate.net The synthetic routes involved multi-step sequences, including reactions like amidation and the use of various coupling reagents and reaction conditions to build the final hybrid structures. researchgate.netfrontiersin.org The design of these hybrids often incorporates pharmacophores from other known drugs, such as rivastigmine, to enhance their therapeutic potential. researchgate.netamegroups.cn

The following table provides examples of synthesized 8-aminoquinoline-melatonin hybrids and their key synthetic steps:

| Hybrid Series | Key Synthetic Steps | Reference |

| a1-a5 | i-Pr2NEt, THF, RT; DBU, MeCN, reflux; BBr3, CH2Cl2, ice-bath; i-Pr2NEt, pyridine, 70 ℃ | researchgate.net |

| b1-b5 | Et3N, THF, rt; NaI, i-Pr2NEt, DMF, 80 ℃; BBr3, CH2Cl2, ice-bath; i-Pr2NEt, pyridine, 70 ℃ | researchgate.net |

| c1-c5 | CBr4, PPh3, MeCN, rt; K2CO3, acetone, reflux; BBr3, CH2Cl2, ice-bath; i-Pr2NEt, pyridine, 70 ℃ | researchgate.net |

| 6a-d | SeO2, pyridine, 120°C; HATU, DIPEA, anhydrous CH2Cl2, room temperature | frontiersin.org |

Chemoselective Modifications of Amino and Hydroxyl Groups

The ability to selectively modify one functional group in the presence of the other is crucial for the controlled synthesis of complex this compound derivatives.

To achieve selective reactions at either the amino or hydroxyl group, orthogonal protecting group strategies are often employed. chemistry.coachfishersci.co.uk

Protecting the Hydroxyl Group: The phenolic hydroxyl group can be protected as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS). chemistry.coachscispace.com Benzyl ethers are typically installed using benzyl halides in the presence of a base and can be removed by catalytic hydrogenation. scispace.com Silyl ethers are formed by reacting the alcohol with a silyl chloride in a basic solvent and are readily cleaved using a fluoride (B91410) source. chemistry.coach Another common protecting group for phenols is the methoxymethyl (MOM) ether. acs.org

Protecting the Amino Group: The amino group is commonly protected as a carbamate (B1207046), with the tert-butyloxycarbonyl (Boc) group being a popular choice. fishersci.co.uk The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base and is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk Another option is the benzyl (Bn) group, introduced via N-benzylation with a benzyl halide. fishersci.co.uk

The choice of protecting groups depends on the subsequent reaction conditions to ensure their stability and allow for selective removal. For instance, in the synthesis of 5-aryl-8-hydroxyquinolines via Suzuki coupling, the 8-OH group is often protected as a benzyl ether to prevent interference with the palladium catalyst. scispace.com

The quinoline scaffold can participate in or influence various rearrangement and cyclization reactions, leading to the formation of novel and complex heterocyclic systems.

While specific examples of rearrangement and cyclization reactions directly involving the this compound motif are not extensively detailed in the provided search results, the broader chemistry of quinolines and related N-heterocycles suggests potential pathways. For instance, enamides, which can be formed from aminoquinolines, are known to undergo various cyclization reactions. beilstein-journals.org These reactions can be initiated by nucleophilic attack of the enamide followed by cyclization of the resulting iminium intermediate, providing access to diverse N-heterocycles. beilstein-journals.org

Furthermore, rearrangement reactions like the Wolff rearrangement have been utilized in syntheses where 8-aminoquinoline acts as a chiral organocatalyst, highlighting its role in facilitating complex transformations. rsc.orgntu.ac.uk In one example, a tandem Wolff rearrangement/asymmetric ketene (B1206846) addition was conducted in the presence of 8-aminoquinoline to produce a key cyclobutane (B1203170) intermediate. rsc.orgntu.ac.uk

Additionally, Prins-pinacol rearrangements can be used to construct complex carbocyclic and heterocyclic frameworks, and while not directly demonstrated with this compound, the principles could be applied to its derivatives. nih.gov These reactions involve the cyclization of an alcohol onto an alkene or alkyne, followed by a pinacol-type rearrangement to generate the final product. nih.gov The functional groups of this compound could potentially direct or participate in such reaction cascades.

Coordination Chemistry and Metallosupramolecular Architectures of 8 Aminoquinolin 7 Ol Ligands

Ligand Design Principles and Chelation Properties of 8-Aminoquinolin-7-ol

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. plos.org this compound is a notable ligand due to the presence of multiple donor atoms—the quinoline (B57606) ring nitrogen, the amino group nitrogen, and the hydroxyl group oxygen. The relative positions of these groups influence the chelation properties and the formation of stable metal complexes.

The close proximity of the amino and hydroxyl groups to the heterocyclic nitrogen atom makes 8-aminoquinoline (B160924) derivatives effective chelating agents. mdpi.comresearchgate.net In the case of this compound, the arrangement of the amino group at position 8 and the hydroxyl group at position 7 allows for the formation of a stable five-membered chelate ring with a metal ion, involving the quinolinic nitrogen and the amino nitrogen. The hydroxyl group at the 7-position can also participate in coordination, potentially leading to more complex structures. The electron-donating nature of both the amino and hydroxyl groups enhances the electron density on the quinoline ring system, influencing the ligand's interaction with metal centers.

The chelation of a metal ion by this compound is expected to enhance the rigidity of the molecule, a property that often leads to increased fluorescence, making such complexes potentially useful in sensor applications. rroij.com The stability of the formed metal complexes is a key aspect of their utility. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is a significant factor in the coordination chemistry of this compound. libretexts.org

Ligands are classified based on the number of donor atoms that can bind to a central metal ion, a property known as denticity. byjus.comlibretexts.org this compound possesses the potential to act as a ligand with varying denticity.

Bidentate Coordination: The most common coordination mode for 8-aminoquinoline derivatives involves the formation of a five-membered chelate ring through the quinoline nitrogen (N1) and the amino group nitrogen (N8). nih.govresearchgate.net This bidentate N,N-coordination is a well-established motif in the coordination chemistry of 8-aminoquinoline. nih.gov For this compound, this mode of coordination would be the primary and most stable, forming a robust complex with various transition metals.

Tridentate and Multidentate Coordination: While bidentate coordination is prevalent, the presence of the hydroxyl group at the 7-position introduces the possibility of higher coordination modes. In principle, this compound could act as a tridentate ligand, coordinating through the quinoline nitrogen, the amino nitrogen, and the hydroxyl oxygen. This would lead to the formation of two fused chelate rings, further enhancing the stability of the complex. However, the formation of such a structure would depend on the size and electronic properties of the metal ion, as well as the reaction conditions. There is also the potential for the ligand to bridge between two metal centers, leading to the formation of polynuclear or polymeric structures. For instance, a tripodal ligand incorporating three 8-aminoquinoline units has been shown to form septa-dentate complexes with transition metals. rsc.org

The versatility in coordination modes makes this compound a ligand of interest for the construction of diverse metallosupramolecular architectures.

For a bidentate coordination of this compound, the formation of a five-membered chelate ring will impose certain geometric constraints on the complex. In an octahedral complex with three such ligands, for example, the arrangement of the ligands around the metal center can lead to the formation of facial (fac) or meridional (mer) isomers. The specific isomer formed can be influenced by steric hindrance between the ligands and the electronic preferences of the metal ion.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

First-row transition metals are known to form a wide variety of complexes with N-donor ligands like 8-aminoquinoline. nih.gov The complexation of this compound with these metals is expected to yield stable complexes with interesting electronic and magnetic properties.

Copper(II): Copper(II) complexes with 8-aminoquinoline derivatives are well-documented. researchgate.netresearchgate.net 8-aminoquinoline itself has been shown to selectively chelate Cu(II). researchgate.net The synthesis of a Cu(II) complex with this compound would likely involve the reaction of a copper(II) salt, such as copper(II) chloride, with the ligand in a solvent like ethanol. The resulting complex is expected to have a square planar or distorted octahedral geometry, depending on the stoichiometry and the presence of other coordinating species.

Zinc(II): Zinc(II), having a d¹⁰ electron configuration, typically forms colorless, diamagnetic complexes. The coordination chemistry of Zn(II) with 8-aminoquinoline derivatives is of interest for applications in fluorescent sensors. nih.gov The synthesis of a Zn(II) complex with this compound would be similar to that of the Cu(II) complex, and the resulting complex would likely have a tetrahedral or octahedral geometry.

Cobalt(II) and Nickel(II): Cobalt(II) and Nickel(II) are known to form complexes with 8-aminoquinoline. rsc.orgnasa.gov Nickel(II) complexes with 8-aminoquinoline derivatives have been synthesized and characterized. chemrxiv.org The synthesis of Co(II) and Ni(II) complexes with this compound would likely result in octahedral or square planar geometries, depending on the ligand field strength and reaction conditions. These complexes would be paramagnetic and exhibit characteristic colors.

Table 1: Representative First-Row Transition Metal Complexes of Quinoline Derivatives

| Metal Ion | Representative Complex Formula | Geometry | Reference |

| Cu(II) | [Cu(QSEP)Cl] | Seesaw | researchgate.net |

| Zn(II) | [Zn(8HQSPA)2(H2O)2] | Octahedral | asianpubs.org |

| Co(II) | [Co(tris-8-aminoquinoline)]^3+ | Octahedral | rsc.org |

| Ni(II) | [Ni([AQpiv]-κN,N)2] | Disphenoidal | chemrxiv.org |

Note: The table provides examples of complexes with related quinoline derivatives to illustrate the expected coordination behavior.

The platinum group metals (PGMs) are known for their applications in catalysis and medicine. The coordination chemistry of 8-aminoquinoline with PGMs has been explored, particularly in the context of "piano-stool" complexes. researchgate.net

Platinum(II) and Palladium(II): Platinum(II) and Palladium(II) typically form square planar complexes. The reaction of this compound with a Pt(II) or Pd(II) precursor, such as K₂PtCl₄ or PdCl₂(MeCN)₂, would be expected to yield a complex of the type [M(this compound)₂] or [M(this compound)Cl₂]. These complexes are of interest for their potential catalytic and biological activities. rsc.org The stereochemistry of reactions involving palladacycle complexes derived from 8-aminoquinoline has been investigated, highlighting the mechanistic intricacies of these systems. researchgate.net

Table 2: Examples of Platinum Group Metal Complexes with 8-Aminoquinoline Derivatives

| Metal | Representative Complex Formula | Application/Study | Reference |

| Ru(II) | [Ru(η⁶-p-cymene)(AQH)Cl]⁺ | Anticancer activity | researchgate.net |

| Os(II) | [Os(η⁶-p-cymene)(AQH)Cl]⁺ | Anticancer activity | researchgate.net |

| Rh(III) | [Rh(η⁵-Cp)(AQH)Cl]⁺ | Anticancer activity | researchgate.net |

| Ir(III) | [Ir(η⁵-Cp)(AQH)Cl]⁺ | Anticancer activity | researchgate.net |

| Pd(II) | Palladacycle complex | Mechanistic study | researchgate.net |

Note: AQH refers to the 8-aminoquinoline ligand. This table showcases the types of complexes formed with related ligands.

The coordination chemistry of 8-aminoquinoline derivatives extends beyond transition metals to include lanthanides and main group elements. nih.gov

Lanthanide Complexes: Lanthanides are hard metal ions and prefer to coordinate with hard donor atoms like oxygen. While the nitrogen atoms of this compound are softer donors, the presence of the hydroxyl group could facilitate coordination with lanthanide ions. The resulting complexes could exhibit interesting photoluminescent properties, as is common for lanthanide complexes. mdpi.com Research on lanthanide complexes with 5,7-dibromo-8-quinolinol has been reported, suggesting that 8-quinolin-ol derivatives can indeed form stable complexes with lanthanides. researchgate.net

Main Group Metal Complexes: There have been some investigations into the coordination chemistry of 8-aminoquinoline with main group elements. nih.gov The nature of the bonding in these complexes would be more ionic compared to the transition metal complexes. The specific properties of these complexes would depend on the identity of the main group metal.

Further research is needed to fully explore the synthesis and structural characterization of this compound complexes with lanthanides and main group metals.

Advanced Characterization of Metal Complexes

The comprehensive characterization of metal complexes derived from this compound and its analogs is crucial for understanding their structure-property relationships. A combination of advanced analytical techniques is employed to elucidate their solid-state and solution-state structures, as well as their electronic and photophysical properties.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.com This technique provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are fundamental to understanding the chemical nature and potential applications of the complexes. creative-biostructure.com

For metal complexes involving quinoline-based ligands, XRD analysis reveals how the metal ion is coordinated by the ligand. For instance, in complexes of derivatives of 8-aminoquinoline, the ligand typically acts as a bidentate chelator, coordinating to the metal center through the nitrogen atom of the quinoline ring and the nitrogen of the amino group. The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the presence of other ancillary ligands.

Studies on related compounds have demonstrated various coordination geometries. For example, dinuclear zinc(II) complexes with a pentadentate ligand containing quinolin-8-olato have been characterized, showing one Zn(II) atom in a tetrahedral geometry and the other in a distorted trigonal-bipyramidal geometry. iucr.org Similarly, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and structurally characterized, revealing both mononuclear and dinuclear structures. rsc.org A copper(II) complex with a derivative of 8-aminoquinoline, for instance, was found to adopt a distorted square pyramidal geometry. mdpi.com In another example, a nickel complex, [NiL₂]·H₂O (where L is a Schiff base ligand derived from 8-aminoquinoline), exhibits a mononuclear structure with a 1:2 metal-to-ligand ratio. rsc.org

The data obtained from single-crystal XRD are critical for correlating structural features with the spectroscopic and functional properties of the complexes.

Table 1: Selected Crystallographic Data for Metal Complexes with 8-Aminoquinoline Derivatives

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Ref |

|---|---|---|---|---|

| [Zn₂(C₂₂H₁₈ClN₄O)Cl₃] | Zn(II) | Tetrahedral & Trigonal-Bipyramidal | Dinuclear complex with bridging quinolin-8-olato oxygen. iucr.org | iucr.org |

| [Mn₂L₂(CH₃OH)₂(CH₃COO)₂] | Mn(II) | Dinuclear | Two MnL units bridged by methanol (B129727) molecules. rsc.org | rsc.org |

| [NiL₂]·H₂O | Ni(II) | Mononuclear | 1:2 Ni-to-ligand ratio. rsc.org | rsc.org |

| [CuL(CH₃COO)] | Cu(II) | Square Planar | Mononuclear structure with a non-symmetrical acetate (B1210297) anion. rsc.org | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound complexes in the solution state. mdpi.com ¹H and ¹³C NMR spectra provide detailed information about the ligand framework and how it is affected by coordination to a metal ion.

Upon complexation, the chemical shifts of the ligand's protons and carbons can change significantly. These changes are indicative of the coordination mode and the electronic influence of the metal center. For diamagnetic complexes, such as those of Zn(II), the NMR spectra typically show sharp signals. The coordination to the metal ion usually leads to a downfield shift of the proton signals of the quinoline ring, particularly those close to the coordination sites (the heterocyclic nitrogen and the amino group). This is due to the deshielding effect caused by the electron-withdrawing nature of the metal cation. asianpubs.org

For example, the ¹H NMR spectrum of a Schiff base ligand derived from 8-aminoquinoline shows a singlet for the azomethine proton and multiplets for the quinoline and phenyl rings. bendola.com Upon complexation with a diamagnetic metal, these signals are retained but shifted, confirming the coordination in solution. bendola.com

In contrast, complexes with paramagnetic metal ions, such as Ni(II) or Co(II), exhibit very broad NMR signals, and sometimes the signals are shifted over a wide range of chemical shifts. chemrxiv.org This is due to the influence of the unpaired electrons of the metal ion on the nuclear spins of the ligand. While this can make spectral interpretation more challenging, it also provides valuable information about the magnetic properties and the electronic structure of the complex. chemrxiv.org For instance, the ¹H NMR of a paramagnetic Ni(II) complex with an 8-aminoquinoline derivative shows characteristic broad singlets. chemrxiv.org The study of these paramagnetic complexes can sometimes reveal dynamic processes in solution, such as ligand exchange. chemrxiv.org

Table 2: Representative ¹H NMR Data for 8-Aminoquinoline Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Ref |

|---|---|---|---|

| N-(prop-2-yn-1-yl)quinolin-8-amine | CDCl₃ | 8.73 (H-2), 8.07 (H-4), 7.45-7.34 (H-3, H-6), 7.14 (H-7), 6.81 (H-5), 6.37 (NH), 4.16 (CH₂), 2.23 (C≡CH). mdpi.com | mdpi.com |

| N-(3-azidopropyl)quinolin-8-amine | CDCl₃ | 8.71 (H-2), 8.06 (H-4), 7.42-7.33 (H-3, H-6), 7.05 (H-7), 6.68 (H-5), 6.18 (NH), 3.53-3.40 (2 x CH₂), 2.04 (CH₂). mdpi.com | mdpi.com |

UV-Visible and Emission Spectroscopy for Electronic Structure and Luminescence Properties

UV-Visible (UV-Vis) absorption and emission (fluorescence and phosphorescence) spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of this compound complexes.

The UV-Vis absorption spectra of these compounds typically display intense bands in the UV region, which are assigned to π–π* transitions within the quinoline aromatic system. mdpi.com Lower energy bands, often extending into the visible region, can be attributed to n–π* transitions involving the lone pairs on the nitrogen and oxygen atoms, or to intramolecular charge transfer (ICT) transitions. Upon complexation with a metal ion, these absorption bands can undergo shifts in wavelength (bathochromic or hypsochromic) and changes in intensity. researchgate.net For example, the formation of a complex between a carbazole-aminoquinoline dimer and Cu(II) was demonstrated by a shift in the maximum absorption wavelength from 320 nm to 317 nm and the disappearance of a shoulder peak. researchgate.net

8-Hydroxyquinoline (B1678124) and its derivatives are known to be weakly fluorescent, but their fluorescence emission is often greatly enhanced upon chelation with metal ions like Al³⁺ or Zn²⁺. scispace.comrroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is largely due to the increased structural rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. scispace.comrroij.com The emission color of the resulting complexes can be tuned by modifying the substituents on the quinoline ring. rroij.com Electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups lead to a blue-shift. scispace.comrroij.com

For instance, studies on zinc complexes with 8-aminoquinoline derivatives have shown strong fluorescence emission, with the emission maxima being dependent on the specific ligand structure. mdpi.comnih.gov Some complexes exhibit dual fluorescence, which can be attributed to the presence of different tautomeric forms in the excited state, often involving excited-state intramolecular proton transfer (ESIPT). researchgate.net The study of the luminescence properties is particularly relevant for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). scispace.comrroij.com

Table 3: Photophysical Data for Selected Quinoline-Based Ligands and Complexes

| Compound/Complex | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Observation | Ref |

|---|---|---|---|---|---|

| PZ001 (carbazole-aminoquinoline) | Ethanol | 285, 320, 335 | - | Selective chelation with Cu(II) causes spectral shifts. researchgate.net | researchgate.net |

| HAQT-Zn Complex | Aqueous | - | 488 | 5-fold fluorescence enhancement upon Zn²⁺ binding. nih.gov | nih.gov |

| [Zn(8-amq)₂(NCS)₂] | Methanol | ~330 | 421 | Strongest visible fluorescence peak among related complexes. mdpi.com | mdpi.com |

Thermodynamic Stability and Kinetic Lability of Metal Complexes

The thermodynamic stability and kinetic lability of metal complexes are critical parameters that govern their behavior and applicability in various fields, from analytical chemistry to medicinal applications. Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, and it is quantified by the stability constant (or formation constant). Kinetic lability, on the other hand, describes the rate at which the ligands in a complex are exchanged with other competing ligands.

The stability of the complexes is also influenced by the nature of the metal ion. Generally, for a given ligand, the stability of complexes with divalent transition metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Consequently, copper(II) complexes of 8-aminoquinoline derivatives are expected to be particularly stable. Potentiometric and spectrophotometric methods are commonly used to determine the stability constants of these complexes in solution. For example, stability constants have been determined for the copper(II) complex of 8-aminoquinoline. nasa.gov

Kinetic lability is also highly dependent on the metal ion. For instance, complexes of Cu(II) are typically kinetically labile, meaning they undergo rapid ligand exchange. In contrast, complexes of metals like Cr(III) or Co(III) are kinetically inert, exchanging their ligands very slowly. The kinetic properties of this compound complexes are crucial for applications such as metal ion sensing, where a rapid response is desired, or in catalysis, where ligand dissociation or association can be a key step in the catalytic cycle. The reaction of an 8-aminoquinoline derivative with a nickel complex was found to involve rapid phosphine (B1218219) ligand exchange, as observed by NMR spectroscopy. chemrxiv.org

Catalytic Applications of 8 Aminoquinolin 7 Ol Based Systems

Homogeneous Catalysis Mediated by 8-Aminoquinolin-7-ol Derived Ligands

The 8-aminoquinoline (B160924) group functions as a robust bidentate chelating ligand, coordinating to a metal center through both the quinoline (B57606) nitrogen and the amino nitrogen. This chelation forms a stable five-membered metallacycle, which positions the metal catalyst in close proximity to specific C-H bonds on the substrate, enabling a wide range of selective transformations.

The 8-aminoquinoline moiety is one of the most successful directing groups for transition-metal-catalyzed C-H bond functionalization, a strategy that allows for the conversion of ubiquitous but inert C-H bonds into valuable chemical linkages. acs.org By temporarily attaching this "auxiliary" to a molecule of interest, chemists can direct a metal catalyst to a specific location, overcoming challenges of reactivity and selectivity. researchgate.net

This strategy has been employed with a variety of transition metals, including palladium, cobalt, nickel, and rhodium, to forge new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net

Key Research Findings in C-H Functionalization:

Palladium-Catalyzed Arylation: In a key step for the synthesis of chiral cyclobutane (B1203170) keto acids, an 8-aminoquinoline-directed C(sp²)-H arylation was successfully employed. The reaction, catalyzed by Palladium(II) acetate (B1210297), coupled various aryl iodides to a myrtenal-derived scaffold, demonstrating the group's utility in complex molecule synthesis. nih.gov

Palladium-Catalyzed Glycosylation: The synthesis of C-aryl glycosides has been achieved via a palladium-catalyzed ortho-C-H glycosylation. Amide directing groups featuring the 8-aminoquinoline auxiliary were instrumental in this transformation, which utilized accessible glycosyl chlorides as coupling partners. acs.org

Cobalt-Catalyzed Nitration: An inexpensive cobalt catalyst has been used for the remote C-H nitration of 8-aminoquinoline amides. This method offers a practical route to functionalized quinoline derivatives, which are important building blocks in pharmaceutical chemistry.

The versatility of the 8-aminoquinoline directing group is highlighted in its application to complex drug molecules. For instance, an antidiabetic drug, repaglinide, was modified with an 8-aminoquinoline auxiliary and successfully underwent ortho-C-H monoglycosylation, showcasing the methodology's broad applicability. acs.org

| Metal Catalyst | Reaction Type | Substrate Type | Coupling Partner | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Arylation | Myrtenal-derived amide | Aryl iodides | 49-71% | nih.gov |

| Palladium | Glycosylation | Benzamides | Glycosyl chlorides | Good | acs.org |

| Cobalt(II) | Nitration | 8-Aminoquinoline amides | tert-Butyl nitrite | Not specified | |

| Nickel | Glycosylation | Benzamides | Not specified | Not specified | acs.org |

Chiral ligands derived from the 8-aminoquinoline scaffold have proven effective in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. One prominent application is in Asymmetric Transfer Hydrogenation (ATH), a method for the reduction of unsaturated bonds, such as C=N in imines, to generate chiral amines.

Researchers have developed chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.com These ligands, when complexed with metals like rhodium, iridium, or ruthenium, form active catalysts for the ATH of cyclic imines, which are precursors to biologically active alkaloids. mdpi.com In these systems, the chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

In a study on the ATH of 1-aryl-3,4-dihydroisoquinolines, rhodium catalysts bearing chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands were found to be the most effective in terms of both reactivity and enantioselectivity. mdpi.com Although the enantiomeric excess (ee) values were modest, the catalysts achieved quantitative conversion for a range of substrates, even sterically hindered ones. The addition of a Lewis acid co-catalyst, such as Lanthanum(III) triflate, was also found to be beneficial. mdpi.com

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Rh-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| Rh-Me-CAMPY | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 65 |

| Rh-CAMPY | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | >99 | 61 |

| Rh-Me-CAMPY | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | >99 | 58 |

| Rh-CAMPY | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | >99 | 68 |

| Rh-Me-CAMPY | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | >99 | 64 |

As a greener and more efficient synthetic strategy, photo- and electrochemical methods are increasingly being applied to C-H functionalization reactions. These approaches can provide alternative activation pathways, often under milder conditions than traditional thermal methods. The 8-aminoquinoline scaffold is compatible with these modern techniques, enabling site-selective transformations.

Photo/electrochemistry-induced C-H functionalization offers a new paradigm for synthetic chemistry that is more atom- and step-economical. researchgate.net By leveraging the directing ability of the 8-aminoquinoline group within an electrochemical cell or under photochemical irradiation, chemists can drive selective C-H activation processes. This synergy between directing group catalysis and electrochemistry opens up new avenues for the synthesis of functionalized 8-aminoquinoline derivatives and other complex organic molecules.

Mechanistic Investigations of Catalytic Cycles

Understanding the precise mechanism of a catalytic reaction is crucial for optimizing its performance and designing new, improved catalysts. For systems based on 8-aminoquinoline ligands, significant effort has been dedicated to elucidating the catalytic cycles, identifying key intermediates, and determining the rate-limiting steps.

In a catalytic cycle, the "resting state" is the most stable and abundant catalyst species present during the reaction. It may or may not be the species that enters the turnover-limiting step. Identifying this state, along with the true "active species" that performs the key bond-forming or bond-breaking step, is a central goal of mechanistic studies.

For cobalt-catalyzed, 8-aminoquinoline-directed C-H functionalization, detailed mechanistic investigations have led to the isolation and structural characterization of several organometallic Co(III) intermediates. These stable complexes provide snapshots of the catalyst at different points in the cycle and can be tested for their reactivity to determine their role. For the first time in this system, complexes resulting from migratory insertion into cobalt-carbon bonds have been identified, offering crucial insights into the C-C bond-forming steps.

The oxidation state of the metal center can fluctuate during the catalytic cycle. Depending on the coupling partner, cobalt-catalyzed C-H functionalization reactions are proposed to proceed through different pathways. For example, annulation with alkynes likely involves a Co(I)/Co(III) cycle, whereas reactions with alkenes may proceed via a formal Co(IV) species, which undergoes oxidatively induced reductive elimination to form the product.

Reaction progress kinetic analysis (RPKA) is a powerful technique where the concentrations of multiple species are monitored continuously over the course of a single reaction. This provides a rich dataset that can reveal complex kinetic behavior, such as catalyst activation or deactivation, product inhibition, or a change in the catalyst's resting state as reactant concentrations change.

In the context of 8-aminoquinoline-directed catalysis, kinetic studies help to build a complete picture of the reaction mechanism. For some cobalt-catalyzed remote C-H functionalizations, a mechanism involving a Single Electron Transfer (SET) has been proposed. In this pathway, the catalyst facilitates the transfer of an electron from the quinoline ring, generating a cationic quinoline radical. This highly reactive intermediate then reacts with the coupling partner to form the final product. Kinetic data helps to support or refute such proposed mechanisms by establishing the dependencies of the reaction rate on the various components.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The rational design of ligands based on the this compound framework is a critical strategy for enhancing the catalytic activity and selectivity of the resulting metal complexes. By systematically modifying the foundational structure of this compound, researchers can fine-tune the steric and electronic properties of the ligand, which in turn directly influences the performance of the catalyst in various chemical transformations. These modifications are aimed at creating a more effective and precisely controlled catalytic environment around the metal center.

Key to the design of these ligands is the introduction of chirality, which is essential for asymmetric catalysis—a field focused on the synthesis of enantiomerically pure compounds. A prominent example of this approach involves the use of chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone, a close structural relative of this compound. These ligands, in coordination with transition metals, have shown considerable promise in asymmetric transfer hydrogenation (ATH) reactions. mdpi.comnih.gov

Two such noteworthy ligands are (R)-CAMPY (L1) and (R)-Me-CAMPY (L2), which are chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.com These ligands have been successfully employed in metal complexes for the ATH of substituted dihydroisoquinolines (DHIQs), which are important intermediates in the synthesis of biologically active alkaloids. mdpi.com The design of these ligands focuses on creating a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

The strategic difference between CAMPY and Me-CAMPY lies in the substitution at the 2-position of the quinoline ring. This seemingly minor modification of a methyl group in Me-CAMPY introduces distinct steric and electronic effects that can alter the reactivity and selectivity of the corresponding metal complexes. mdpi.com By comparing the catalytic performance of complexes derived from these two ligands, researchers can gain valuable insights into the structure-activity relationship of the 8-aminoquinoline-based ligand system.

The effectiveness of these ligand designs is often evaluated by key performance indicators such as conversion rates and enantiomeric excess (e.e.). For instance, in the ATH of various 1-aryl substituted-3,4-dihydroisoquinolines, rhodium catalysts incorporating these ligands have proven to be particularly effective. mdpi.com The data from these studies highlight how subtle changes in ligand architecture can lead to significant improvements in catalytic outcomes.

Below is a table summarizing the performance of different metal complexes with the CAMPY and Me-CAMPY ligands in the asymmetric transfer hydrogenation of a model substrate.

Table 1: Performance of (R)-CAMPY and (R)-Me-CAMPY in Asymmetric Transfer Hydrogenation

| Catalyst | Ligand | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| C3 | (R)-CAMPY | >99 | 69 |

Data sourced from studies on the asymmetric transfer hydrogenation of 1-phenyl-3,4-dihydroisoquinoline. mdpi.com

The design of such ligands is an ongoing area of research, with the goal of developing even more efficient and selective catalysts. Future modifications to the this compound scaffold could include the introduction of different substituents at various positions on the quinoline ring, as well as alterations to the chelating amino group. These targeted modifications, guided by computational modeling and experimental screening, will undoubtedly lead to the discovery of novel catalysts with superior performance for a wide range of chemical transformations.

Biological and Biomedical Research on 8 Aminoquinolin 7 Ol and Its Analogs

Antimicrobial Activities

Derivatives of 8-aminoquinoline (B160924) have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and viruses. researchgate.netnih.govresearchgate.netresearchgate.net Their mechanism of action is often linked to their ability to chelate metal ions, which are crucial for the function of various microbial enzymes and cellular processes. researchgate.netscispace.comresearchgate.netmdpi.com

Antibacterial Efficacy Against Pathogenic Strains

Research has highlighted the potent antibacterial properties of 8-aminoquinoline analogs against both Gram-positive and Gram-negative bacteria. researchgate.netirb.hr

Mycobacterium tuberculosis: Certain 8-hydroxyquinoline (B1678124) derivatives have shown bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, a feature not commonly observed with standard anti-tuberculosis agents. scispace.comrroij.com Some synthetic analogs have exhibited potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.02 μM. frontiersin.org

Staphylococcus aureus: 8-hydroxyquinoline and its derivatives are effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). scispace.comresearchgate.netrroij.com Some hybrids have shown greater potency than standard drugs like ciprofloxacin (B1669076) against S. aureus, with MIC values of 0.0625 mg/mL. nih.gov Synthetic analogs have demonstrated MICs around 12.5 μM against MRSA. frontiersin.org

Gram-positive and Gram-negative Bacteria: Various derivatives have shown broad-spectrum activity. For instance, 7-Morpholinomethyl-8-hydroxyquinoline was found to be more active against Gram-positive bacteria, with its potency linked to iron chelation. scispace.comrroij.com A chelate of this compound with iron exhibited even greater antibacterial activity. scispace.com Other derivatives have demonstrated significant activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. Some synthesized 8-hydroxyquinoline derivatives showed potent activity against tested strains, with one compound exhibiting a MIC of 1.00 μg/ml. researchgate.net

| Pathogenic Strain | Compound/Analog | Observed Efficacy (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | 8-Hydroxyquinoline derivatives | Potent bactericidal activity scispace.comrroij.com |

| Mycobacterium tuberculosis | Synthetic analogs | 0.02 μM frontiersin.org |

| Staphylococcus aureus (MRSA) | 8-Hydroxyquinoline derivatives | Effective scispace.comresearchgate.netrroij.com |

| Staphylococcus aureus | Hybrid compounds | 0.0625 mg/mL nih.gov |

| Gram-positive bacteria | 7-Morpholinomethyl-8-hydroxyquinoline | Active (potency correlated with iron chelation) scispace.comrroij.com |

| Gram-negative bacteria (e.g., P. aeruginosa, E. coli) | Synthetic analogs | 3.1 μM (P. aeruginosa), 6.2 μM (E. coli) frontiersin.org |

Antifungal Properties and Mechanisms of Inhibition

Analogs of 8-aminoquinolin-7-ol have also been investigated for their antifungal potential. nih.govresearchgate.netirb.hrnih.gov

Candida Species: Some 8-hydroxyquinoline-triazole derivatives have exhibited activity against various Candida species, although at higher concentrations than the standard drug fluconazole. nih.gov

Mechanism of Inhibition: The antifungal action of these compounds is thought to involve multiple mechanisms. One proposed mechanism is the chelation of metal ions essential for fungal growth. nih.gov Another involves the disruption of the fungal cell membrane and interference with metabolic processes. scienceopen.com Studies on 8-quinolinol and its halogenated analogs suggest that the geometry of the molecule, influenced by substituents, determines its site of fungitoxicity. nih.gov Research on clioquinol, an 8-hydroxyquinoline derivative, indicated it damages the cell wall and inhibits the formation of pseudohyphae in C. albicans. scienceopen.com Other derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane. scienceopen.com

| Fungal Species | Compound/Analog | Observed Efficacy (MIC) | Mechanism of Inhibition |

|---|---|---|---|

| Candida species | 8-hydroxyquinoline-triazole derivatives | 31.25-1000 mg/mL nih.gov | Not specified |

| Various fungi | 8-quinolinol and halogenated analogs | Varies nih.gov | Site-specific toxicity based on molecular geometry nih.gov |

| Candida albicans | Clioquinol | Not specified | Cell wall damage, inhibition of pseudohyphae formation scienceopen.com |

Antiviral Potency

The antiviral potential of 8-aminoquinoline derivatives has been explored against several viruses. researchgate.netnih.govresearchgate.netsemanticscholar.org

Anti-HIV-1 Integrase: Quinolin-8-ol derivatives are recognized as potential inhibitors of HIV integrase. irb.hr Some 8-hydroxyquinoline-hydrazone derivatives have shown significant anti-HIV activity. researchgate.net

Anti-Dengue Virus: Derivatives of the 8-hydroxyquinoline scaffold have been identified as potent inhibitors of the Dengue virus serotype 2 (DENV2). nih.gov

| Virus | Compound/Analog | Observed Efficacy |

|---|---|---|

| HIV-1 | 8-hydroxyquinoline-hydrazone derivatives | IC50 values of 1.88 and 6.27 μM against different strains researchgate.net |

| Dengue Virus (DENV2) | 8-hydroxyquinoline derivatives | Potent inhibitors nih.gov |

Anticancer and Antiproliferative Investigations

A significant body of research has focused on the anticancer properties of this compound and its analogs, revealing their ability to inhibit the growth of various cancer cells through diverse mechanisms. researchgate.netnih.govmdpi.com

Inhibition of Tumor Cell Proliferation Across Various Cancer Cell Lines

Derivatives of 8-aminoquinoline have demonstrated cytotoxic effects against a range of cancer cell lines.

Studies have shown that glycoconjugates of 8-aminoquinoline exhibit higher cytotoxicity and improved selectivity for cancer cells, such as HCT 116 (colon cancer) and MCF-7 (breast cancer), compared to their 8-hydroxyquinoline counterparts. mdpi.com For instance, one 8-aminoquinoline glycoconjugate had IC50 values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM against HCT 116 and MCF-7 cells, respectively. mdpi.com

Hybrids of 8-aminoquinoline with other bioactive molecules, such as harmine, have also been synthesized and evaluated. A C1-substituted ureido-type hybrid was found to be the most active against all tested cell lines. malariaworld.org

Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against various leukemia, lymphoma, and carcinoma cell lines, with GI50 values ranging from 0.4 to 8 µM. mdpi.comresearchgate.net

A series of tetradentate monoquinoline (TDMQ) ligands, specific copper(II) chelators, have demonstrated efficient inhibition of both proliferation and migration of several human cancer cell lines, including A549 (lung carcinoma), HeLa (cervix cancer), and HepG2 (hepatocarcinoma), with IC50 values in the range of 14–16 μM. nih.gov

| Cancer Cell Line | Compound/Analog | Observed Efficacy (IC50/GI50) |

|---|---|---|

| HCT 116 (Colon Cancer) | 8-Aminoquinoline glycoconjugate | 116.4 ± 5.9 µM mdpi.com |

| MCF-7 (Breast Cancer) | 8-Aminoquinoline glycoconjugate | 78.1 ± 9.3 µM mdpi.com |

| Various Leukemia & Lymphoma lines | 7-chloro-4-aminoquinoline-benzimidazole hybrids | 0.4 to 8 µM mdpi.comresearchgate.net |

| A549 (Lung), HeLa (Cervix), HepG2 (Liver) | TDMQ20 (copper chelator) | 14–16 μM nih.gov |

Molecular Targets and Mechanisms of Action

The anticancer activity of 8-aminoquinoline derivatives is attributed to their interaction with various molecular targets and the modulation of key cellular pathways.

Tyrosine Kinases: Quinoline (B57606) derivatives are reported to inhibit tyrosine kinases, which are crucial enzymes in cell signaling and proliferation. researchgate.net

Tubulin Polymerization: Inhibition of tubulin polymerization, a process essential for cell division, is another mechanism attributed to quinoline derivatives. researchgate.net

Topoisomerase: Some fluoroquinolone derivatives with a 7,8-ethylene diamine chelator bridge are believed to exert their antiproliferative effects through the inhibition of eukaryotic topoisomerase II. nih.gov

DNA Repair: Inhibition of DNA repair mechanisms is a reported mode of action for quinoline derivatives. researchgate.net

Other Mechanisms: The metal-chelating ability of these compounds is a significant factor in their anticancer activity. researchgate.netmdpi.com Copper chelation, in particular, has been shown to inhibit angiogenesis and tumor growth. nih.gov Some derivatives induce apoptosis (programmed cell death) and disrupt the mitochondrial membrane potential in cancer cells. mdpi.comresearchgate.net

Role of Metal Chelation in Anticancer Activity

The anticancer properties of 8-hydroxyquinoline (8HQ) and its derivatives, including this compound, are significantly linked to their ability to chelate metal ions, particularly redox-active copper and iron. rsc.orgtandfonline.com This metal chelation is a cornerstone of their therapeutic effect, influencing a variety of cellular processes that can impede cancer cell growth and survival. rsc.orgasianpubs.org The planar, heterocyclic structure of these compounds, with its (N,O) donor set, provides a high affinity for transition metal ions. rsc.org

The anticancer activity of 8-hydroxyquinoline derivatives is often associated with their interaction with endogenous metals. rsc.org Studies suggest several mechanisms through which metal chelation by these compounds exerts anticancer effects. These include the disruption of lysosomal function, inhibition of the proteasome, histone deacetylase, and ribonucleotide reductase, as well as the inhibition of angiogenesis. rsc.orgtandfonline.com The formation of metal complexes with essential ions like iron and copper is thought to be a key factor in the cytotoxicity of these compounds towards cancer cells. rsc.org

Research has shown that the strength of metal binding can correlate with the anticancer potency of 8-hydroxyquinoline derivatives. For instance, a study on 8-hydroxyquinoline derived Mannich bases found that weaker copper(II) and iron(III) binding at physiological pH resulted in higher toxicity to cancer cells. rsc.org This suggests that a delicate balance in metal affinity is crucial for optimal anticancer activity. Furthermore, the ability of these ligands to stabilize lower oxidation states of the chelated metal ions also appears to play a role in their cytotoxic effects. rsc.org

The introduction of different substituents to the 8-hydroxyquinoline scaffold can modulate both the metal-chelating properties and the anticancer activity. mdpi.com For example, the presence of a CH2–N moiety at position 7 has been identified as important for the high potency of certain 8-hydroxyquinoline derived Mannich bases against human cancer cell lines. rsc.org Glycoconjugation of 8-aminoquinoline derivatives has also been explored as a strategy to enhance their anticancer potential and selectivity for cancer cells. nih.gov Two such glycoconjugates demonstrated higher cytotoxicity against cancer cell lines compared to their 8-hydroxyquinoline counterparts and showed improved selectivity. nih.gov

The formation of a chelate complex between an 8-hydroxyquinoline derivative and iron has been shown to have greater antibacterial activity than the derivative alone, suggesting that the metal complex is the active species. scispace.com This principle is believed to extend to their anticancer activity, where the formation of metal complexes is crucial for their biological function. tandfonline.comasianpubs.org

Neuroprotective and Anti-Neurodegenerative Research

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease due to their multifunctional properties. nih.govnih.govresearchgate.net These compounds can cross the blood-brain barrier and target several key pathological features of these diseases. mdpi.com

Modulation of Metal Homeostasis in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

An imbalance of metal ions, such as copper, zinc, and iron, in the brain is a significant factor in the pathology of Alzheimer's disease. researchgate.netnih.gov These metal ions can bind to the amyloid-beta (Aβ) peptide, promoting its aggregation and leading to the formation of senile plaques, a hallmark of the disease. researchgate.net 8-Hydroxyquinoline and its analogs act as metal chelators, binding to these excess metal ions and restoring metal homeostasis. nih.gov

The ability to chelate metal ions is a key mechanism of the neuroprotective effects of these compounds. amegroups.cnacs.org For example, clioquinol, a derivative of 8-hydroxyquinoline, has been shown to disrupt the interaction between zinc and copper ions and the Aβ peptide. rsc.org Some bis-8-aminoquinoline ligands have demonstrated the ability to catalytically extract copper from Aβ-copper complexes. nih.gov The development of metal ion modulators based on these chelating agents is considered a promising strategy for Alzheimer's disease therapy. nih.govamegroups.cn

It's noteworthy that the selective coordination ability of 8-aminoquinoline with ions is considered better than that of 8-hydroxyquinoline. nih.govamegroups.cn However, 8-aminoquinoline by itself tends to form unstable metal complexes. nih.govamegroups.cn To address this, new types of bis-8-aminoquinoline have been developed that not only selectively chelate copper ions but also have a significantly improved chelating ability. amegroups.cn

Inhibition of Amyloid-Beta Aggregation

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. researchgate.net Derivatives of 8-hydroxyquinoline and 8-aminoquinoline have been shown to inhibit this process. researchgate.netamegroups.cn This inhibition can occur through multiple mechanisms, including the chelation of metal ions that promote Aβ aggregation. researchgate.net

In vitro studies have demonstrated that novel 8-aminoquinoline-melatonin hybrids can effectively inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. researchgate.netnih.govamegroups.cn For instance, certain compounds in this hybrid series showed significant inhibitory rates against self-induced Aβ aggregation at micromolar concentrations. researchgate.netamegroups.cn The ability of these compounds to displace propidium (B1200493) iodide from the peripheral anionic site of AChE suggests they could also inhibit Aβ aggregation promoted by the enzyme. acs.org

Furthermore, some novel 8-hydroxyquinoline-indole derivatives have been identified as potent inhibitors of both self-induced and metal-ion-induced Aβ aggregation. researchgate.net The strategic fluorination of 8-hydroxyquinoline drugs has also led to compounds with exceptional ability to inhibit zinc-induced Aβ oligomerization. researchgate.net

Cholinesterase (AChE, BuChE) Inhibitory Potency

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov Many 8-hydroxyquinoline and 8-aminoquinoline derivatives have been found to be potent inhibitors of these enzymes. arabjchem.org

For example, novel tacrine-8-hydroxyquinoline hybrids inhibit human AChE and BuChE at nano- and subnanomolar concentrations, showing greater potency than the well-known cholinesterase inhibitor, tacrine. acs.org In a series of 8-aminoquinoline-melatonin hybrids, compounds from the carbamate (B1207046) group displayed significant BuChE inhibitory activity with excellent selectivity over AChE. researchgate.netnih.govamegroups.cn

The introduction of different structural motifs to the quinoline core can influence the inhibitory activity and selectivity. Some pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines have shown potent and selective inhibition against either AChE or BuChE. arabjchem.org For instance, a derivative with a phenyl substituent at the 4-position had the highest inhibitory activity against AChE, while a compound with a 2,4-diOCH3-phenyl group was the best BuChE inhibitor. arabjchem.org

Table 1: Cholinesterase Inhibitory Activity of Selected 8-Hydroxyquinoline and 8-Aminoquinoline Derivatives

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

| Pyrazolo[4′,3′:5,6]pyrano [2,3-b]quinolin-5-amines | AChE | 2.77–29.57 μM | arabjchem.org |

| Pyrazolo[4′,3′:5,6]pyrano [2,3-b]quinolin-5-amines | BuChE | 0.06–10.0 μM | arabjchem.org |

| Tacrine-8-hydroxyquinoline hybrids | hAChE & hBuChE | Nano- and subnanomolar concentrations | acs.org |

| 8-hydroxyquinoline hydrazones | AChE & BuChE | 8.80 to 26.50 µM | mdpi.com |

Other Biological Activities

Anti-inflammatory and Antidiabetic Potential

Derivatives of 8-hydroxyquinoline have demonstrated a range of biological activities, including anti-inflammatory and antidiabetic potential. nih.govresearchgate.netimist.mascirp.org These properties contribute to their potential as therapeutic agents for a variety of conditions.

The anti-inflammatory activity of 8-hydroxyquinoline derivatives has been reported in several studies. imist.mamdpi.com For example, Mannich bases of 8-hydroxyquinoline synthesized by condensation with various compounds have been screened for their anti-inflammatory activity. researchgate.net

In the context of diabetes, 8-hydroxyquinoline and its derivatives have been reported as potent antidiabetic agents. peerj.compeerj.com Research has shown that these compounds can ameliorate high glucose toxicity in human neuroblastoma cells. peerj.com Specifically, they have been observed to attenuate the increased expression of calpain, a calcium-dependent protease, under high-glucose conditions, thereby potentially reducing neuronal cell death. peerj.com This suggests a neuroprotective effect in diabetic neuropathy. The mechanism may involve the modulation of the calpain-calpastatin signaling pathway and could be enhanced by the metal-chelating properties of these compounds. peerj.compeerj.com

Inhibition of Bacterial Type III Secretion Systems